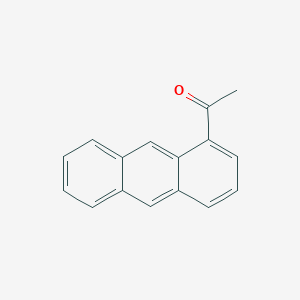

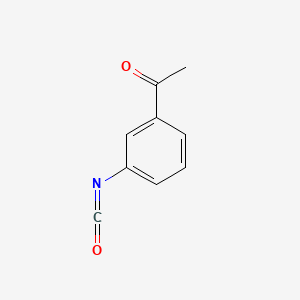

2-氨基-1-(对甲苯基)乙酮

描述

Synthesis Analysis

The synthesis of 2-Amino-1-(p-tolyl)ethanone derivatives has been explored through various chemical reactions, highlighting the adaptability and versatility of this compound. For instance, the synthesis of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), employs methods that include the Delépine reaction, showcasing a route to obtain primary amines from α-brominated intermediates (Kelly B Texter et al., 2018; J. Power et al., 2015). These synthetic approaches are crucial for the development of novel compounds with varied biological and chemical activities.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds similar to 2-Amino-1-(p-tolyl)ethanone have been thoroughly investigated using techniques like X-ray crystallography and vibrational spectroscopy. These studies provide deep insights into the geometrical parameters and the stability of the molecule, which are essential for understanding its reactivity and properties (Y. Mary et al., 2015).

Chemical Reactions and Properties

2-Amino-1-(p-tolyl)ethanone and its derivatives undergo various chemical reactions, including pyrolysis, which leads to the formation of multiple products, indicating the compound's thermal stability and potential for creating new compounds with unique structures and functions (Kelly B Texter et al., 2018).

科学研究应用

- Specific Scientific Field : Green Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” is used in the synthesis of enantiomerically pure 1,2-amino alcohols. This compound forms the basic scaffold of adrenergics (e.g., the hormones adrenaline and nor-adrenaline, β-adrenergic blockers, and anti-asthma drugs), amphenicol antibiotics, and several bioactive natural products .

- Methods of Application or Experimental Procedures : The process involves a one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols .

- Results or Outcomes : This method gives access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%). Furthermore, an upstream azidolysis and a downstream acylation step were incorporated into the one-pot system, thus establishing a highly integrated synthesis of the antiviral natural product (S)-tembamide in 73% yield (ee >99%) over 4 steps .

-

Electrophilic Aromatic Substitution

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can participate in electrophilic aromatic substitution reactions, which are a common type of reaction involving aromatic rings .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the electrophile used .

- Results or Outcomes : The outcomes of these reactions can vary widely, but they generally involve the substitution of a hydrogen atom on the aromatic ring with an electrophile .

-

Synthesis of Pyrroles

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of novel 6,7 disubstituted 1H-pyrroles .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot domino reaction using substituted phenacyl bromide, barbituric acid/Meldrums acid, and aromatic amines, catalyzed by 5 mol% Fluorescein in the presence of visible light .

- Results or Outcomes : The synthesized derivatives were obtained in 90–95% yields .

-

Synthesis of Indole Derivatives

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of indole derivatives, which have been investigated for DNA cleaving activity .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the other reactants used .

- Results or Outcomes : The outcomes of these reactions can vary widely, but they generally involve the formation of indole derivatives with potential biological activity .

-

Synthesis of Polyfunctional Pyrrole Rings

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of polyfunctional pyrrole rings, which are known to exhibit diverse and distinct physiological properties .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot domino reaction using substituted phenacyl bromide, barbituric acid/Meldrums acid, aromatic amines catalysed by 5 mol% Fluorescein in presence of visible light .

- Results or Outcomes : All the synthesized derivatives were obtained in 90–95% yields .

安全和危害

属性

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAHIJREMQVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328409 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(p-tolyl)ethanone | |

CAS RN |

69872-37-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)